7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP belongs to the tetrazolo-pyrimidine class of compounds, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It also inhibits the activity of histone deacetylase, which is involved in the regulation of gene expression. This compound has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also increases the activity of natural killer cells, which are involved in the immune response against cancer cells. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics.
Advantages and Limitations for Lab Experiments
7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high purity and yield. It exhibits a range of biological activities, making it a valuable compound for screening assays. However, this compound also has limitations. It has low solubility in water, which can limit its use in certain assays. It also has potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on 7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One potential application is its use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. This compound also has potential applications in the treatment of viral and fungal infections. Further studies are needed to determine its efficacy against different strains of viruses and fungi. Additionally, this compound has potential applications in the field of drug metabolism and toxicology. Further studies are needed to determine its effects on the activity of different cytochrome P450 enzymes and its potential for drug-drug interactions.
Scientific Research Applications
7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, antifungal, and antibacterial activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antiviral activity against herpes simplex virus and cytomegalovirus. This compound has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Properties
IUPAC Name |
7-(3-chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-13-8-4-7-12(9-13)15-10-14(11-5-2-1-3-6-11)18-16-19-20-21-22(15)16/h1-10,15H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCVGPFGDPAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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